molecular formula C9H21N B089841 Tripropylamine CAS No. 102-69-2

Tripropylamine

Cat. No. B089841
CAS RN: 102-69-2
M. Wt: 143.27 g/mol
InChI Key: YFTHZRPMJXBUME-UHFFFAOYSA-N
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Description

Tripropylamine (TPA) is a tertiary amine that serves as a template in the synthesis of porous materials such as AlPO4-5. Its significance lies in its role in the formation of carbon nanotubes within these porous structures upon calcination in the absence of air. The thermal dissociation of TPA is a critical first step in the growth of these nanotubes, as it leads to the production of precursors necessary for their formation .

Synthesis Analysis

The synthesis of tripropylamine-related compounds has been explored in various contexts. For instance, triphenylamine derivatives have been synthesized for applications in two-photon absorption, where they exhibit large cross-sections, making them suitable for various optical applications . Additionally, triphenylamine-cored dendritic chromophores have been synthesized through a convergent strategy, demonstrating their potential in two-photon related applications . In another study, a triphenylamine-containing diamine was synthesized for the development of polyamides and polyimides with high glass transition temperatures .

Molecular Structure Analysis

The molecular structure of tripropylamine and its derivatives has been a subject of interest due to their potential applications. For example, the synthesis of a tripyridylamine (TPA) congener with a phosphorus apical donor has been reported, which showed the importance of ligand flexibility in the coordination to metal ions . Furthermore, the crystal structure of a triphenylamine-based pH chemosensor was determined, revealing its potential as an efficient "on-off" switcher for protons .

Chemical Reactions Analysis

The chemical reactivity of tripropylamine and its derivatives has been investigated in various studies. The electrochemical oxidation of amino-substituted triphenylamine derivatives has been explored, revealing insights into the stability of the oxidized products and their dependence on solvent and molecular structure . Additionally, the thermal dissociation mechanisms of TPA have been examined, showing complex processes initiated by bond breaking and the formation of smaller amines and other precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tripropylamine derivatives have been extensively studied. Novel aromatic poly(amine-imide)s with pendent triphenylamine units have been prepared, exhibiting good solubility in organic solvents, high thermal stability, and the ability to form transparent, tough, and flexible films . The photophysical properties of triphenylamine/4,4'-dimethoxytriphenylamine-functionalized fluorophores have been investigated, demonstrating high quantum efficiencies and significant Stokes shifts . The electrochemical and photophysical properties of triphenylamine-based compounds have also been studied, highlighting their potential in electrochromic and chemosensory applications .

Scientific Research Applications

  • Electrochemiluminescence

    • Field : Analytical Chemistry
    • Application : Tripropylamine is used as a coreactant in electrochemiluminescence (ECL), a light-emission phenomenon in the course of electrochemical reactions . ECL finds numerous applications in biology, medicine, ecology, pharmacy, etc .
    • Method : The ECL assay technique possesses unique sensitivity to analyte detection together with great potential for automation and miniaturization . Current research efforts in the field of analytical application of the ECL are focused in several directions, including the search for new ECL active luminescent materials .
    • Results : The use of Tripropylamine in ECL has been demonstrated to be effective, but specific results or outcomes may vary depending on the specific experiment or application .
  • Catalyst in Organic Compound Synthesis

    • Field : Organic Chemistry
    • Application : Tripropylamine is employed as a catalyst to facilitate the construction of organic compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized .
    • Results : The use of Tripropylamine as a catalyst can enhance the efficiency of organic compound synthesis, but specific results or outcomes may vary depending on the specific experiment or application .
  • Reagent in Pharmaceutical Production

    • Field : Pharmaceutical Chemistry
    • Application : Tripropylamine is used as a reagent in pharmaceutical production .
    • Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical product being produced .
    • Results : The use of Tripropylamine as a reagent can enhance the efficiency of pharmaceutical production, but specific results or outcomes may vary depending on the specific experiment or application .
  • Enzyme Stabilizer

    • Field : Biochemistry
    • Application : Tripropylamine serves as an enzyme stabilizer .
    • Method : The specific methods of application or experimental procedures would depend on the particular enzyme and the context in which it is being used .
    • Results : The use of Tripropylamine as an enzyme stabilizer can enhance the stability of enzymes, but specific results or outcomes may vary depending on the specific experiment or application .
  • Electrochemiluminescence Biosensor

    • Field : Bioanalytical Chemistry
    • Application : Tripropylamine is used as a coreactant in sandwich-type electrochemiluminescence biosensors for the detection of specific biomarkers, such as α-fetoprotein .
    • Method : The specific methods of application or experimental procedures would depend on the particular biosensor design and the biomarker being detected .
    • Results : The use of Tripropylamine in electrochemiluminescence biosensors can enhance the sensitivity and specificity of biomarker detection, but specific results or outcomes may vary depending on the specific experiment or application .
  • Extraction Agent

    • Field : Chemical Engineering
    • Application : Tripropylamine is used as an extraction agent for the reactive extraction of certain chemicals, such as succinic acid, in various alcohol diluents .
    • Method : The specific methods of application or experimental procedures would depend on the particular extraction process and the chemicals being extracted .
    • Results : The use of Tripropylamine as an extraction agent can enhance the efficiency of chemical extraction processes, but specific results or outcomes may vary depending on the specific experiment or application .
  • Perovskite Nanocrystals in Electrochemiluminescence

    • Field : Nanotechnology
    • Application : Tripropylamine is used as a coreactant in the generation of electrochemiluminescence with perovskite and perovskite-related nanocrystals . These nanocrystals are promising nanomaterials for their possible application in electrochemiluminescent (ECL) analytical systems due to their unique optical, electronic, and chemical properties .
    • Method : The specific methods of application or experimental procedures would depend on the particular perovskite nanoparticle synthesis and electrode modification methods .
    • Results : The use of Tripropylamine in electrochemiluminescence with perovskite nanocrystals can enhance the sensitivity and specificity of ECL detection systems, but specific results or outcomes may vary depending on the specific experiment or application .
  • Chemical Energy Requirements in Electrogenerated Chemiluminescence Detection Systems

    • Field : Physical Chemistry
    • Application : Tripropylamine is used as a co-reactant in the design of new electrogenerated chemiluminescence detection systems . The co-reactant enables generation of both the oxidized and reduced precursors to the emitting species at a single electrode potential, under the aqueous conditions required for most analytical applications .
    • Method : The specific methods of application or experimental procedures would depend on the particular detection system design .
    • Results : The use of Tripropylamine as a co-reactant can enhance the efficiency of electrogenerated chemiluminescence detection systems, but specific results or outcomes may vary depending on the specific experiment or application .

Safety And Hazards

Tripropylamine is considered hazardous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage .

Future Directions

The global Tripropylamine market was valued at US$ million in 2023 and is projected to reach US$ million by 2030, at a CAGR of % during the forecast period . The Tripropylamine market presents opportunities for various stakeholders, including Pharmaceutical, Pesticide .

properties

IUPAC Name

N,N-dipropylpropan-1-amine
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InChI

InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
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InChI Key

YFTHZRPMJXBUME-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)CCC
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Molecular Formula

C9H21N
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Related CAS

67846-20-2 (acetate salt)
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DSSTOX Substance ID

DTXSID9021849
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Molecular Weight

143.27 g/mol
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Physical Description

Tripropylamine appears as a water-white liquid. Flash point near 125 °F. Less dense than water. May be mildly toxic by ingestion and inhalation. Used as a solvent., Liquid, Colorless liquid with an odor of amines; [HSDB] Colorless to slightly yellow liquid; [NTP], Colourless to fishy liquid; Mild fishy aroma
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), 156 °C, 156.00 to 158.00 °C. @ 760.00 mm Hg
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Flash Point

98 °F (NTP, 1992), 41 °C, 105 °F (41 °C) OPEN CUP
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in ethyl ether and ethanol, In water, 748 mg/l @ 25 °C, 0.748 mg/mL at 25 °C, Soluble in water, Soluble (in ethanol)
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Density

0.754 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7558 @ 20 °C, 0.754-0.760
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air= 1)
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 1.51 [mmHg], 1.51 mm Hg @ 25 °C
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Product Name

Tripropylamine

Color/Form

Water white liquid, Colorless liquid

CAS RN

102-69-2
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Melting Point

-136.3 °F (NTP, 1992), -93.5 °C
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Record name TRIPROPYLAMINE
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Record name Tripropylamine
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Synthesis routes and methods I

Procedure details

1,1,1-Tripropylhydrazinium chloride (19.4 g, 0.1 mole) is reacted with dry, powdered sodamide (4.0 g, 0.102 mole) in the presence of excess tripropylamine as the reaction medium. The mixture is degassed, then heated rapidly to reflux temperature (156° C.) in a stream of dry nitrogen, and the refluxing vapors are led into a glass fractionating column to yield hydrazine (bp 113°) as the distillate, tripropylamine remaining in the reaction vessel for reuse.
Name
1,1,1-Tripropylhydrazinium chloride
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

Hydrogen (10 ml/min) was passed through a saturator filled with propionitrile at 24° C., and the mixture was passed over the tungsten carbide catalyst at 150°-300° C. The catalyst that was prepared in Example 1 had been pretreated at 550° C. with hydrogen for fifteen hours. A mixture of propylamine, dipropylamine and tripropylamine was formed in the reactor, according to GC analysis. At temperatures above 250° C. formation of propane was also observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tripropylamine
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Tripropylamine
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Tripropylamine
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Tripropylamine
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Tripropylamine
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Tripropylamine

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